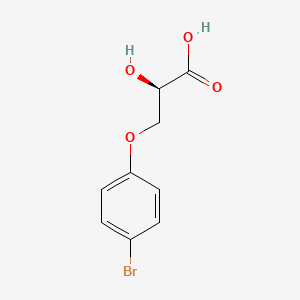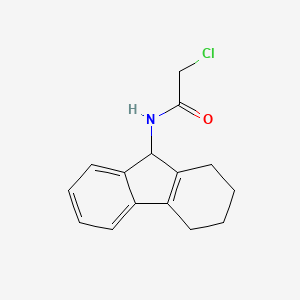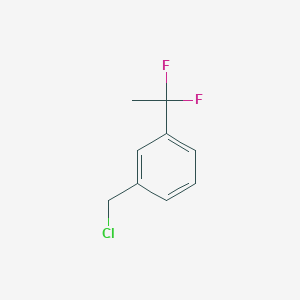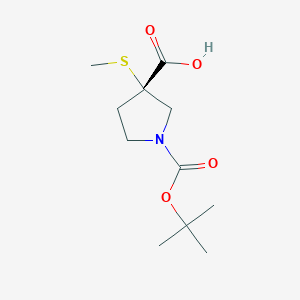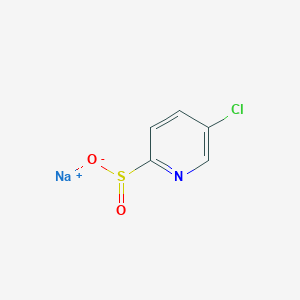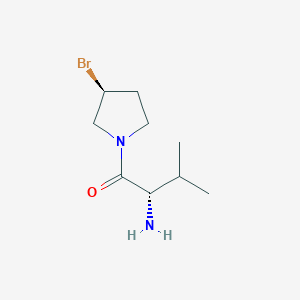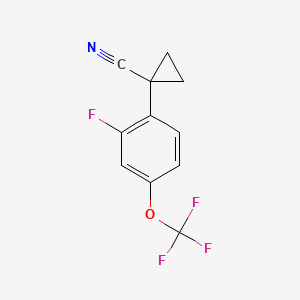
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H7F4NO and a molecular weight of 245.17 g/mol This compound features a cyclopropane ring substituted with a phenyl group that contains both fluoro and trifluoromethoxy substituents, as well as a nitrile group
Métodos De Preparación
The synthesis of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a similar carbene source. The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow chemistry or the use of alternative reagents that are more readily available and less hazardous. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features and functional groups.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity towards these targets by influencing the electronic and steric properties of the compound . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile include:
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: This compound shares the fluoro and trifluoromethyl substituents but differs in the presence of a boronic acid group instead of a cyclopropane ring and nitrile group.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers contain the trifluoromethoxyphenyl group and are used in various applications, such as electrochromic devices.
Propiedades
Fórmula molecular |
C11H7F4NO |
|---|---|
Peso molecular |
245.17 g/mol |
Nombre IUPAC |
1-[2-fluoro-4-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H7F4NO/c12-9-5-7(17-11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5H,3-4H2 |
Clave InChI |
CXYPWHFBOBBTLG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=C(C=C(C=C2)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Azabicyclo[4.1.0]-heptan-1-ylmethanol](/img/structure/B11754532.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11754536.png)
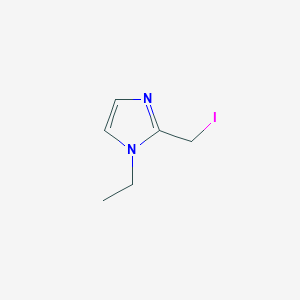
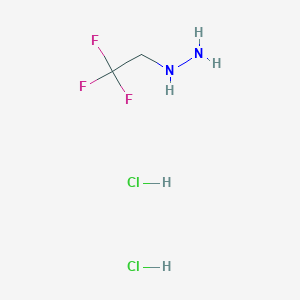
![ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11754558.png)

![4-bromo-N1-[(1r,4r)-4-methoxycyclohexyl]benzene-1,2-diamine](/img/structure/B11754569.png)
